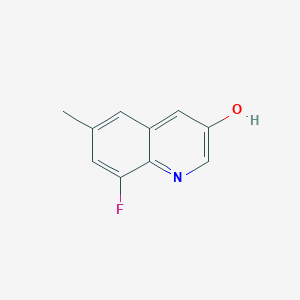
1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine is a fluorinated organic compound with the molecular formula C4H4F6N. This compound is characterized by the presence of six fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
The synthesis of 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine typically involves the reaction of hexafluoroacetone with ammonia or amines under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield.
Chemical Reactions Analysis
1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of fluorinated polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The pathways involved in its action are complex and depend on the specific application and target.
Comparison with Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-amine can be compared with other fluorinated amines such as:
1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-ol: This compound has similar fluorine content but differs in its functional group, leading to different reactivity and applications.
1,1,1,3,3,3-Hexafluoro-2-propanol: Another fluorinated alcohol with distinct properties and uses.
The uniqueness of this compound lies in its amine functional group, which imparts specific reactivity and binding characteristics not found in its alcohol counterparts.
Properties
Molecular Formula |
C4H5F6N |
|---|---|
Molecular Weight |
181.08 g/mol |
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-methylpropan-2-amine |
InChI |
InChI=1S/C4H5F6N/c1-2(11,3(5,6)7)4(8,9)10/h11H2,1H3 |
InChI Key |
QCLAUWZWHNEAQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)(C(F)(F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


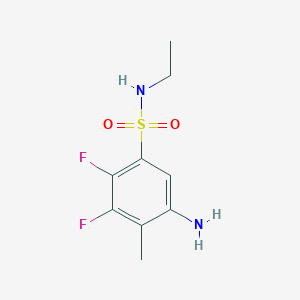
![2-Amino-6-ethoxy-5-methoxy-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13218404.png)



![2,4-Dihydroxyimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13218438.png)
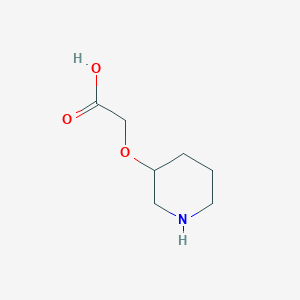

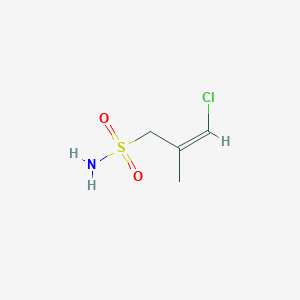
![[1-(1-Amino-2-methylpropyl)cyclopent-3-en-1-yl]methanol](/img/structure/B13218449.png)
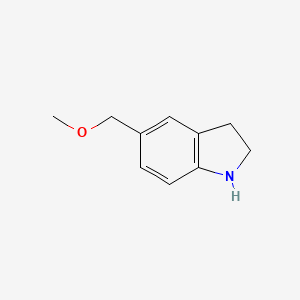
![7-Methanesulfonyl-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B13218477.png)
